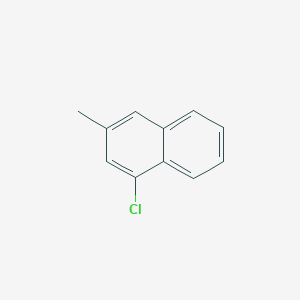

1-Chloro-3-methylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWGPYXKBKTNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563660 | |

| Record name | 1-Chloro-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132277-09-9 | |

| Record name | 1-Chloro-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-3-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Substituted Naphthalenes

1-Chloro-3-methylnaphthalene is a halogenated aromatic hydrocarbon with the molecular formula C₁₁H₉Cl.[1][2] As a substituted naphthalene, its physicochemical properties are of significant interest in the fields of organic synthesis, materials science, and drug development, where the naphthalene scaffold is a common structural motif. The precise arrangement of the chloro and methyl substituents on the naphthalene ring system dictates its electronic and steric characteristics, which in turn influence its reactivity, solubility, and potential biological activity.[3]

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of experimentally determined data for this specific isomer in public literature, this document integrates data from closely related compounds, theoretical predictions, and standardized experimental protocols to offer a robust framework for its study and application.

Core Physicochemical Properties

Direct experimental data for this compound is scarce. However, by examining the properties of the parent molecules, 1-methylnaphthalene and 1-chloronaphthalene, we can establish a scientifically grounded estimation of its key characteristics. The introduction of a chlorine atom to the 1-methylnaphthalene structure is anticipated to increase the molecular weight, boiling point, and density, while potentially decreasing its solubility in non-polar solvents.

| Property | This compound (Predicted/Known) | 1-Methylnaphthalene (for comparison) | 1-Chloronaphthalene (for comparison) |

| Molecular Formula | C₁₁H₉Cl[1][2] | C₁₁H₁₀ | C₁₀H₇Cl |

| Molecular Weight | 176.64 g/mol [1][2] | 142.20 g/mol | 162.62 g/mol |

| Melting Point | Not available (likely a low-melting solid or liquid at room temperature) | -22 °C | -20 °C[4] |

| Boiling Point | Predicted to be > 263 °C at 760 mmHg | 244.6 °C | 263 °C[4] |

| Density | Predicted to be ~1.2 g/cm³ at 25 °C | ~1.02 g/cm³ | 1.194 g/cm³ at 25 °C |

| Solubility in Water | Predicted to be very low | 25.8 mg/L at 25 °C | Very low[5] |

| LogP (Octanol/Water Partition Coefficient) | Predicted to be > 4.0 | 3.87[6] | 4.08[5] |

Synthesis and Regioselectivity

The primary route for the synthesis of this compound is through the electrophilic aromatic substitution of 1-methylnaphthalene.[3] This reaction typically involves the use of a chlorinating agent, such as chlorine gas (Cl₂), in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[3]

Controlling the regioselectivity of this reaction to favor the 3-chloro isomer is a significant challenge. The methyl group at the 1-position is an activating, ortho-, para-directing group, which would favor substitution at the 2- and 4-positions. However, steric hindrance at the 2-position and the inherent reactivity of the naphthalene core can influence the product distribution. The formation of the 3-chloro isomer represents a meta-substitution relative to the methyl group, suggesting that under certain conditions, thermodynamic control or specific catalytic effects may play a crucial role.

An alternative, though more complex, synthetic strategy involves a halogen exchange reaction from a pre-functionalized precursor, such as 1-methylnaphthalene-3-sulfonic acid, using a reagent like phosphorus pentachloride (PCl₅).[3] This method can offer greater control over the isomer produced.

Caption: Synthesis workflow for this compound.

Experimental Protocols for Physicochemical Property Determination

For a novel or sparsely characterized compound like this compound, the following standardized protocols are recommended for the precise determination of its fundamental physicochemical properties.

Melting Point Determination

The melting point provides a crucial indication of a compound's purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected. Impurities typically lead to a depression and broadening of the melting range.[7]

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. Subsequently, a slow heating rate (1-2°C per minute) is employed near the expected melting point.[9]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[9]

Caption: Workflow for melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a liquid's volatility.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a fusion tube.[10] A capillary tube, sealed at one end, is inverted and placed into the liquid.[10]

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11] The apparatus is heated gently.

-

Heating and Observation: As the temperature rises, air trapped in the capillary tube will be expelled.[12] Upon further heating, the liquid's vapor will fill the capillary. A steady stream of bubbles will emerge from the open end of the capillary.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. At this temperature, the vapor pressure inside the capillary equals the external atmospheric pressure.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and for predicting its behavior in biological systems.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, toluene, and hexane.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the solvent (e.g., 0.5 mL) is added.[13]

-

Observation: The mixture is agitated vigorously. The degree of dissolution is observed. If the compound dissolves, it is recorded as soluble. If it remains undissolved, it is recorded as insoluble. For compounds with limited solubility, further incremental additions of the solvent can be made to estimate the approximate solubility.

Predicted Spectral Characteristics

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), and their splitting patterns (doublets, triplets, or multiplets) will be indicative of their positions on the naphthalene ring and their coupling with neighboring protons. The methyl group protons will appear as a singlet in the upfield region (around 2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 120-140 ppm, with the carbon atom attached to the chlorine atom appearing at a characteristic downfield shift. The methyl carbon will appear at a characteristic upfield shift (around 20 ppm). Computational methods can provide accurate predictions of these chemical shifts.[14]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

C-H stretching of the methyl group: Around 2950-2850 cm⁻¹

-

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region

-

C-Cl stretching: In the 800-600 cm⁻¹ region The pattern of C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region can be diagnostic of the substitution pattern on the naphthalene ring.[15]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or hexane) is expected to show characteristic absorption bands due to π → π* electronic transitions within the naphthalene aromatic system.[16][17] Naphthalene itself exhibits strong absorptions around 220 nm, 275 nm, and a weaker, structured band around 312 nm. The presence of the chloro and methyl substituents will likely cause a slight red shift (bathochromic shift) of these absorption maxima.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a chlorinated aromatic hydrocarbon. It is prudent to assume that the compound may be an irritant to the skin, eyes, and respiratory tract. Chronic exposure to related compounds, such as chloronaphthalenes, has been associated with adverse health effects.[18] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn, and all handling should be conducted in a well-ventilated fume hood.

Conclusion

This compound presents as a compound of interest with a foundation in the well-understood chemistry of naphthalene derivatives. While direct experimental data on its physicochemical properties are limited, this guide provides a comprehensive framework for its scientific investigation. By leveraging data from analogous compounds, employing standardized experimental protocols, and utilizing predictive spectroscopic analysis, researchers can effectively characterize and utilize this molecule in their scientific endeavors. The synthesis of this specific isomer with high purity remains a key challenge, the resolution of which will undoubtedly pave the way for a more thorough understanding of its properties and potential applications.

References

-

Exposome-Explorer. (n.d.). 1-Methylnaphthalene (T3D0628). Retrieved from [Link]

-

Wikipedia. (2023). 1-Chloronaphthalene. Retrieved from [Link]

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]

- Tang, R. Z., Wang, H., Liu, Y., & Guo, S. (2019). Composition of atmospheric semi-/intermediate-volatility organic compounds and their contribution to organic aerosol. Progress in Chemistry, 31, 180–190.

-

University of Port-Harcourt. (2021). Experiment (1) Determination of Melting Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

PubMed. (2011). Molecular structure, polarizability, hyperpolarizability analysis and spectroscopic characterization of 1-(chloromethyl)-2-methylnaphthalene with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations. Retrieved from [Link]

-

Astronomy & Astrophysics. (2023). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

ResearchGate. (2020). Different approaches for regioselective naphthalene functionalization. Retrieved from [Link]

-

The Astrophysical Journal. (2007). The Mid-Infrared Laboratory Spectra of Naphthalene (C10H8) in Solid H2O. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Oxford Academic. (2023). Laboratory rotational spectroscopy and astronomical search of ethynyl substituted naphthalene. Retrieved from [Link]

-

King Saud University. (n.d.). Experiment 1: Identifications of aromatic hydrocarbons. Retrieved from [Link]

-

PubMed. (2007). Estimation of selected physicochemical properties for methylated naphthalene compounds. Retrieved from [Link]

-

ResearchGate. (2023). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Insights on the potential double aromatic ring substructures of interstellar bump carriers. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

National Institute for Environmental Studies, Japan. (n.d.). 1- Methylnaphthalene Chemical Substances Control Law. Retrieved from [Link]

-

Tikrit University. (2021). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

ResearchGate. (2014). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol.... Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

The Astrophysical Journal. (2011). Infrared Spectroscopy of Naphthalene Aggregation and Cluster Formation in Argon Matrices. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl-. Retrieved from [Link]

-

Scribd. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Retrieved from [Link]

- Google Patents. (1933). Process of manufacturing 1'-chloro-1-methylnaphthalene.

-

PhotochemCAD. (n.d.). Naphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-methylpentane. Retrieved from [Link]

-

ResearchGate. (2012). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]

-

California Air Resources Board. (n.d.). SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 132277-09-9|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 5. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. env.go.jp [env.go.jp]

- 7. athabascau.ca [athabascau.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. jove.com [jove.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. docs.nrel.gov [docs.nrel.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular structure, polarizability, hyperpolarizability analysis and spectroscopic characterization of 1-(chloromethyl)-2-methylnaphthalene with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aanda.org [aanda.org]

- 18. 1-CHLORONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Solubility of 1-Chloro-3-methylnaphthalene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-chloro-3-methylnaphthalene in various organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical engineering, this document synthesizes theoretical principles with practical experimental methodologies to offer a thorough understanding of this critical physicochemical property.

Introduction: The Significance of Solubility in a Molecular Context

This compound is a halogenated aromatic hydrocarbon. Its molecular structure, featuring a naphthalene core substituted with a chlorine atom and a methyl group, dictates its physical and chemical behavior, including its solubility. Understanding the solubility of this compound is paramount for a variety of applications, from designing synthetic routes and purification strategies to formulating products and assessing environmental fate.

The interplay of the bulky, nonpolar naphthalene rings, the polarizable chlorine atom, and the nonpolar methyl group results in a molecule with moderate lipophilicity. This guide will delve into the factors governing its dissolution in different organic media, providing both qualitative understanding and quantitative insights where possible.

Physicochemical Properties of this compound

| Property | Predicted Value | Significance for Solubility |

| Molecular Weight | 176.64 g/mol | Influences the energy required to overcome the crystal lattice energy. |

| logP (Octanol-Water Partition Coefficient) | ~4.5 - 5.0 | Indicates high lipophilicity and a preference for nonpolar environments. |

| Aqueous Solubility | Very Low | Consistent with a high logP, suggesting poor solubility in water. |

| Polar Surface Area (PSA) | 0 Ų | The molecule lacks significant polar functional groups, further indicating low polarity. |

| Molar Volume | ~150 - 155 cm³/mol | Provides an indication of the molecule's size, which can affect its ability to fit into the solvent structure. |

The Science of Dissolution: A First-Principles Approach

The solubility of a solid solute, such as this compound, in a liquid solvent is governed by a thermodynamic equilibrium. The process can be conceptually broken down into three steps, as illustrated in the diagram below:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavity Formation: The energy required to create a space or "cavity" in the solvent large enough to accommodate a solute molecule. This involves overcoming the solvent-solvent intermolecular forces.

-

Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new solute-solvent intermolecular interactions.

Caption: Thermodynamic cycle of dissolution.

For dissolution to be favorable, the energy released during solvation must be comparable to or greater than the energy required for lattice disruption and cavity formation.

The principle of "like dissolves like" is a useful heuristic. Given the low polarity of this compound, it is expected to be more soluble in nonpolar or moderately polar solvents that can engage in favorable van der Waals and π-π stacking interactions.

Estimated Solubility of this compound in Common Organic Solvents

In the absence of direct experimental data for this compound, we can infer its solubility from structurally analogous compounds: 1-chloronaphthalene and 2-methylnaphthalene. 1-chloronaphthalene is known to be soluble in alcohol, benzene, and petroleum ether.[1] 2-methylnaphthalene is described as miscible with alcohol and ether.[2] Naphthalene, the parent compound, is very soluble in solvents like benzene, ethanol, and ether.[3]

Based on these analogs, the following table provides a qualitative and estimated quantitative solubility profile for this compound. The quantitative estimates are based on typical solubilities for similar polycyclic aromatic hydrocarbons and should be confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Estimated Quantitative Solubility (at 25°C) | Rationale |

| Nonpolar, Aliphatic | Hexane, Heptane, Cyclohexane | Moderate | 1 - 10 g/100mL | Favorable van der Waals interactions. The aromatic nature of the solute may limit very high solubility in purely aliphatic solvents. |

| Nonpolar, Aromatic | Toluene, Benzene, Xylenes | High to Very High | > 20 g/100mL | Strong, favorable π-π stacking interactions between the naphthalene core and the aromatic solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | 5 - 20 g/100mL | Dipole-induced dipole and van der Waals interactions can promote solubility. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate | 0.5 - 5 g/100mL | The high polarity and hydrogen-bonding nature of these solvents are not ideal for the nonpolar solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Very High | > 20 g/100mL | Similar polarities and the potential for favorable dipole-dipole and dispersive interactions. |

Theoretical Prediction of Solubility

For a more quantitative prediction of solubility, computational models can be employed.

Hansen Solubility Parameters (HSP)

The HSP model is based on the principle that "like dissolves like" by quantifying the intermolecular forces as three parameters:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the HSP of the solute and solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity.

UNIFAC Group Contribution Model

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method that estimates activity coefficients. The activity coefficient is a measure of the deviation from ideal solution behavior and is directly related to solubility. In the UNIFAC model, a molecule is broken down into its constituent functional groups. The interaction parameters between these groups are then used to calculate the activity coefficient of the solute in a given solvent. For this compound, the relevant functional groups would be aromatic carbon (ACH), aromatic carbon with chlorine (ACCl), and aromatic carbon with a methyl group (ACCH3).

Experimental Determination of Solubility: Validated Protocols

To obtain definitive solubility data, experimental measurement is essential. The following are detailed protocols for two common and reliable methods.

Equilibrium Shake-Flask Method

This is the gold standard for determining thermodynamic equilibrium solubility.

Caption: Workflow for the shake-flask solubility method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, inert vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where concentration is measured at different time points until it becomes constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a chemically inert, fine-pored syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Quantification: Accurately weigh the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that avoids loss of the solute. Weigh the remaining solid solute. Alternatively, dilute an accurately known volume or mass of the filtered solution with a suitable solvent and determine the concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a calibration curve.

-

Calculation: Express the solubility in the desired units, such as g/100mL, mg/mL, or mole fraction.

Dynamic Solubility Measurement using Laser Nephelometry

This method is faster than the shake-flask method and is suitable for determining the temperature-dependent solubility.

Principle: A suspension of the solute in the solvent is heated at a controlled rate. The temperature at which all the solid dissolves, known as the clear point, is detected by a sharp decrease in turbidity, which is measured by light scattering (nephelometry).

Step-by-Step Protocol:

-

Sample Preparation: Prepare a series of vials containing known concentrations of this compound in the desired solvent. The concentrations should span the expected solubility range at different temperatures.

-

Instrumentation Setup: Place the vials in the sample holder of a laser nephelometer or a turbidity meter equipped with a programmable temperature controller.

-

Heating and Cooling Cycle:

-

Heating: Program the instrument to heat the samples at a slow, controlled rate (e.g., 0.5 - 2 °C/min) while continuously stirring and monitoring the turbidity.

-

Clear Point Determination: The temperature at which the turbidity drops to a baseline value, corresponding to a clear solution, is recorded as the dissolution temperature for that specific concentration.

-

Cooling: Subsequently, the solution is cooled at a controlled rate, and the temperature at which turbidity reappears (the cloud point) is also recorded. The clear point and cloud point should be in close agreement.

-

-

Data Analysis: Plot the measured dissolution temperatures (clear points) against the corresponding concentrations. This plot represents the solubility curve of this compound in the tested solvent.

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use. In general, it is advisable to handle this compound in a well-ventilated fume hood, wearing personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

The solubility of this compound in organic solvents is a key parameter for its effective use in scientific and industrial applications. While experimental data is sparse, a strong understanding of its physicochemical properties, derived from its molecular structure and comparison with analogous compounds, allows for reliable estimation of its solubility behavior. It is predicted to have high solubility in nonpolar aromatic and chlorinated solvents, moderate solubility in nonpolar aliphatic and polar aprotic solvents, and lower solubility in polar protic solvents. For precise quantitative data, the experimental protocols detailed in this guide provide robust and validated methods for its determination.

References

-

2-Methylnaphthalene. PubChem. National Center for Biotechnology Information. [Link]

-

Naphthalene aqueous solubility in (water + ethanol) solutions at various mole fractions of ethanol (water): experimental (dots) and CPA (solid lines) results. ResearchGate. [Link]

-

1-Chloronaphthalene. PubChem. National Center for Biotechnology Information. [Link]

-

Chemical Properties of Naphthalene, 1-chloro- (CAS 90-13-1). Cheméo. [Link]

-

Naphthalene. Wikipedia. [Link]

-

Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Agency for Toxic Substances and Disease Registry. [Link]

-

Naphthalene with Cyclohexane. IUPAC-NIST Solubilities Database. [Link]

-

Lab Report: To determine the solubility behavior of naphthalene in toluene. Edusprouts. [Link]

Sources

Spectroscopic Data for 1-Chloro-3-methylnaphthalene: A Comprehensive Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic data for the compound 1-chloro-3-methylnaphthalene. Due to the limited availability of public experimental data for this specific molecule, this guide will focus on the foundational principles of spectroscopic analysis and provide predicted data based on established chemical principles and spectral data of analogous compounds. This guide will serve as a valuable resource for researchers in predicting and interpreting the spectral characteristics of substituted naphthalenes.

Introduction: The Significance of this compound

This compound belongs to the family of substituted naphthalenes, a class of polycyclic aromatic hydrocarbons (PAHs). These compounds are of significant interest in various fields, including organic synthesis, materials science, and environmental analysis. The introduction of both a chloro and a methyl group onto the naphthalene backbone significantly influences its electronic properties, reactivity, and biological activity. Accurate structural elucidation through spectroscopic methods is paramount for its application in any of these domains. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Isomerism

To fully appreciate the spectroscopic data, it is crucial to understand the molecule's structure. This compound has the molecular formula C₁₁H₉Cl and a molecular weight of approximately 176.64 g/mol .[1] The numbering of the naphthalene ring is critical for assigning spectroscopic signals.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid sample like this compound would involve:

-

Sample Preparation: Dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Using a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire both ¹H and ¹³C NMR spectra.

-

Data Acquisition: Running standard pulse sequences for ¹H NMR, ¹³C NMR, and potentially 2D correlation experiments like COSY and HSQC for unambiguous signal assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) and a signal for the methyl group protons.

-

Methyl Protons (CH₃): A singlet is expected for the methyl group protons, likely in the range of 2.4-2.6 ppm.

-

Aromatic Protons: The naphthalene ring has six aromatic protons. Due to the substitution pattern, they will exhibit complex splitting patterns (doublets, triplets, or multiplets). The electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group will influence the chemical shifts of the neighboring protons. Protons closer to the chlorine atom are expected to be deshielded (shifted downfield), while those near the methyl group will be slightly shielded (shifted upfield).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~7.4 - 7.6 | s |

| H-4 | ~7.8 - 8.0 | s |

| H-5 | ~7.9 - 8.1 | d |

| H-6 | ~7.4 - 7.6 | t |

| H-7 | ~7.4 - 7.6 | t |

| H-8 | ~8.0 - 8.2 | d |

| CH₃ | ~2.5 | s |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. This compound has 11 distinct carbon atoms.

-

Methyl Carbon (CH₃): A signal in the aliphatic region, around 20-25 ppm.

-

Aromatic Carbons: Ten signals are expected in the aromatic region (typically 120-140 ppm). The carbon atom attached to the chlorine (C-1) will be significantly deshielded due to the electronegativity of chlorine. The carbon atoms of the substituted ring will show distinct chemical shifts from those of the unsubstituted ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~132 - 135 |

| C-2 | ~125 - 128 |

| C-3 | ~135 - 138 |

| C-4 | ~126 - 129 |

| C-4a | ~133 - 136 |

| C-5 | ~128 - 131 |

| C-6 | ~126 - 129 |

| C-7 | ~125 - 128 |

| C-8 | ~127 - 130 |

| C-8a | ~130 - 133 |

| CH₃ | ~21 - 24 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

An IR spectrum can be obtained using various techniques:

-

KBr Pellet: Grinding a small amount of the solid sample with potassium bromide (KBr) and pressing it into a thin pellet.

-

Nujol Mull: Grinding the sample with Nujol (a mineral oil) to form a paste, which is then placed between two salt plates.

-

ATR (Attenuated Total Reflectance): Placing the solid sample directly on an ATR crystal.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹, typically in the range of 3050-3100 cm⁻¹.

-

C-H Stretching (Aliphatic): Bands for the methyl group just below 3000 cm⁻¹, around 2920-2960 cm⁻¹.

-

C=C Stretching (Aromatic): Several sharp bands in the region of 1450-1600 cm⁻¹.

-

C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-H Bending (Aromatic): Out-of-plane bending vibrations in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2920 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

| Aromatic C-H Bend | 690 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

A typical procedure for obtaining a mass spectrum would be:

-

Sample Introduction: Introducing a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Using an appropriate ionization technique, most commonly Electron Ionization (EI) for this type of compound.

-

Mass Analysis: Separating the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

The EI mass spectrum of this compound is expected to show several key features.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 176, corresponding to the molecular weight of the molecule. Due to the presence of the chlorine-37 isotope, there will also be an M+2 peak at m/z 178 with an intensity of about one-third of the M⁺ peak.

-

Fragmentation Pattern: Fragmentation is expected to occur through the loss of the chlorine atom and the methyl group.

-

Loss of Cl: A significant peak at m/z 141 ([M-Cl]⁺).

-

Loss of CH₃: A peak at m/z 161 ([M-CH₃]⁺).

-

Further fragmentation of the naphthalene ring can also be expected, leading to smaller fragment ions.

-

Figure 2: Predicted key fragmentation pathways for this compound in Mass Spectrometry.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

| 176/178 | [C₁₁H₉Cl]⁺ (Molecular Ion) |

| 141 | [C₁₁H₉]⁺ (Loss of Cl) |

| 161/163 | [C₁₀H₆Cl]⁺ (Loss of CH₃) |

Conclusion

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][2][3][4][5][6]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. National Center for Biotechnology Information. [Link][7][8][9]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. Spectral Database for Organic Compounds, SDBS - Библиотеки масс-спектров - Каталог сайтов - SUDMED MS [sudmed-ms.ru]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 7. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Chloro-3-methylpentane | C6H13Cl | CID 13162577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Regioselective Synthesis of 1-Chloromethylnaphthalene via Blanc Chloromethylation

Executive Summary

This technical guide details the production of 1-chloromethylnaphthalene (1-CMN), a critical alkylating agent used in the synthesis of antifungals (e.g., Terbinafine) and fluorescent sensors. The primary synthetic route described is the Blanc Chloromethylation , an Electrophilic Aromatic Substitution (EAS) reaction.

While the chemistry is well-established, the operational complexity lies in two areas: Regioselectivity (controlling

Part 1: Mechanistic Principles & Regioselectivity

The Kinetic Trap: Why Position 1?

Naphthalene undergoes EAS primarily at the

-

Resonance Stabilization: The carbocation intermediate (arenium ion) formed from attack at C1 preserves the aromaticity of the adjacent benzene ring more effectively than attack at C2.

-

Energy Barrier: The transition state for C1 substitution is lower in energy, leading to faster reaction rates.

-

Reversibility: Chloromethylation is generally irreversible under these conditions, preventing the rearrangement to the thermodynamically more stable C2 isomer.

Mechanism Visualization

The following diagram illustrates the activation of paraformaldehyde and the subsequent electrophilic attack.

Figure 1: Mechanistic pathway of the Blanc reaction.[1] The acid catalyst depolymerizes paraformaldehyde to generate the reactive hydroxymethyl cation.

Part 2: The Safety Paradox (Critical Hazard)

WARNING: CARCINOGENIC INTERMEDIATE

The most significant hazard in this synthesis is not the reagents themselves, but the in situ formation of bis-chloromethyl ether (BCME) .

-

Formation: BCME forms when formaldehyde and HCl coexist in the vapor phase or solution.

-

Toxicity: BCME is a potent human carcinogen (OSHA Select Carcinogen) with an LC50 in the range of parts per million.

-

Mitigation Strategy:

-

Closed Systems: Never vent reaction vapors directly to the lab atmosphere. Use a scrubber system (NaOH trap).

-

In Situ Generation: Do not premix large quantities of HCHO and HCl.

-

Alternative Reagents: While chloromethyl methyl ether (MOMCl) can be used, it often contains BCME impurities. The protocol below (Paraformaldehyde/HCl) is standard but requires strict ventilation controls.[2]

-

Part 3: Validated Synthetic Protocol

This protocol is adapted from Organic Syntheses (Coll.[3] Vol. 4), optimized for the Phosphoric Acid/Acetic Acid system. This method is preferred over ZnCl₂ catalysis as it reduces the formation of high-molecular-weight diarylmethane byproducts.

Reagents & Stoichiometry

| Component | Mass/Vol | Molar Eq | Role |

| Naphthalene | 256 g | 1.0 | Substrate |

| Paraformaldehyde | 110 g | 1.8 | Electrophile Source |

| Glacial Acetic Acid | 260 mL | Solvent | Solubilizer |

| H₃PO₄ (85%) | 165 mL | Catalyst | Proton Source/Moderator |

| Conc.[4] HCl | 428 g | 2.1 | Reagent |

Process Workflow

Figure 2: Step-by-step operational workflow for the synthesis and isolation of 1-CMN.

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Hershberg type preferred for solids), a reflux condenser, and a thermometer. Connect the condenser outlet to a caustic scrubber (NaOH) to trap HCl and potential BCME vapors.

-

Reaction:

-

Workup:

-

Cool the mixture to 20°C. Transfer to a separatory funnel.

-

Wash the crude oil with cold water (2 x 1 L).

-

Wash with cold 10% Potassium Carbonate (500 mL) to neutralize residual acid.

-

Perform a final wash with cold water.

-

-

Drying:

-

Extract/dilute the organic layer with diethyl ether (or dichloromethane).

-

Dry over anhydrous Potassium Carbonate for 8 hours. Acidic drying agents (like silica) can induce polymerization.

-

-

Purification (Vacuum Distillation):

Part 4: Optimization & Data Analysis

Catalyst Performance Comparison

The choice of catalyst dramatically affects yield and purity.

| Catalyst System | Typical Yield | Selectivity (1- vs 2-) | Side Products | Notes |

| H₃PO₄ / AcOH | 74 - 77% | High (>95%) | Low | Recommended. Milder conditions reduce polymerization. |

| ZnCl₂ / HCl(g) | 60 - 70% | High | Moderate | "Classic" Blanc. Harder to control exotherm; higher resin formation. |

| Conc. H₂SO₄ | < 50% | Moderate | High | Too aggressive; leads to sulfonation and significant tar/resin. |

Characterization Data[1][2][4][7][8][9][10][11][12][13]

-

Appearance: Colorless to pale yellow liquid (darkens on storage).

-

Boiling Point: 148–153°C at 14 mmHg; 128–133°C at 5 mmHg.[5]

-

Refractive Index (

): ~1.6360. -

Lachrymator: The product is a potent tear gas and skin irritant. Handle only in a fume hood.

Part 5: References

-

Grummitt, O., & Buck, A. (1963). 1-Chloromethylnaphthalene.[3][4][7][8][9] Organic Syntheses, Coll. Vol. 4, p.195. Link

-

Blanc, G. L. (1923). The Chloromethylation of Aromatic Compounds. Bulletin de la Société Chimique de France, 33, 313.

-

Occupational Safety and Health Administration (OSHA). Bis(chloromethyl) ether - Safety Data Sheet. Link

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Section on Electrophilic Aromatic Substitution).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. einsteinmed.edu [einsteinmed.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-(Chloromethyl)naphthalene | 2506-41-4 | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. nbinno.com [nbinno.com]

Technical Whitepaper: Chemodynamics, Bio-Disposition, and Analytical Profiling of Polychlorinated Naphthalenes (PCNs)

Executive Summary: The "Forgotten" POPs

Polychlorinated naphthalenes (PCNs) represent a class of 75 theoretical congeners historically used in dielectric fluids (Halowax), wood preservatives, and engine oil additives. While structurally analogous to Polychlorinated Biphenyls (PCBs) and Dioxins (PCDDs), PCNs have historically received less regulatory attention. However, their re-emergence as unintentional byproducts of thermal processes (waste incineration, metal refining) necessitates a rigorous understanding of their environmental fate.

For the drug development professional, PCNs serve as a critical case study in lipophilic persistence , metabolic resistance , and AhR-mediated toxicity —mechanisms that directly parallel the attrition of hydrophobic drug candidates.

Physicochemical Drivers of Environmental Fate

The environmental behavior of PCNs is not random; it is strictly governed by thermodynamics. The degree of chlorination (from mono- to octa-CN) dictates the partition coefficients that drive compartment distribution.

Key Partitioning Parameters

-

Octanol-Water Partition Coefficient (

): Ranges from log -

Octanol-Air Partition Coefficient (

): Critical for understanding atmospheric transport. Lighter congeners (Mono-Tri) have lower -

Vapor Pressure (

): Decreases significantly with chlorination, leading to "Global Fractionation."

Data Summary: Physicochemical Properties

| Congener Group | Chlorine Atoms | Log | Vapor Pressure (Pa at 25°C) | Environmental Compartment Preference |

| Mono-CNs | 1 | 3.9 - 4.3 | ~2.0 | Atmosphere (Gas Phase) |

| Tri-CNs | 3 | 5.0 - 5.5 | ~0.05 | Atmosphere/Water Interface |

| Penta-CNs | 5 | 6.2 - 7.0 | ~ | Particulate Bound / Biota |

| Octa-CN | 8 | 8.0 - 8.5 | ~ | Sediment / Soil (Sink) |

Environmental Fate & Transport Mechanisms

The "Global Distillation" effect separates PCN congeners by latitude. Lighter congeners evaporate from warm regions and condense in polar regions, while heavier congeners remain near source points.

Biogeochemical Cycling Diagram

The following diagram illustrates the multi-compartment transport of PCNs, highlighting the "Grasshopper Effect."

Figure 1: Global fractionation and multi-compartment transport of PCNs. Note the cyclic "Grasshopper Effect" driving lighter congeners toward polar regions.

Metabolic Stability & Toxicology (ADME Focus)

For researchers in toxicology and drug metabolism, PCNs exhibit classic Type II substrate behavior. Their persistence is due to the steric hindrance of the chlorine atoms, which blocks the formation of the arene oxide intermediate required for oxidative metabolism.

Mechanism of Action: The AhR Pathway

PCNs are dioxin-like compounds (DLCs).[1] They bind to the Aryl Hydrocarbon Receptor (AhR), translocate to the nucleus, and dimerize with ARNT to induce gene transcription (e.g., CYP1A1).

-

Toxic Equivalency Factors (TEFs): Hexa-CNs (specifically congeners 66, 67, 69) exhibit the highest dioxin-like toxicity, with TEFs ranging from

to

Degradation Pathways

-

Aerobic (Oxidative): Limited to lower chlorinated congeners (Mono/Di). Involves dioxygenase attack.

-

Anaerobic (Reductive): The primary mechanism for highly chlorinated PCNs in sediment. Microbes (e.g., Dehalococcoides) remove chlorines one by one, a process known as reductive dechlorination.[2]

Figure 2: Differential degradation pathways. Reductive dechlorination is the rate-limiting step for high-molecular-weight PCNs.

Analytical Methodology: High-Rigor Protocol

To distinguish PCNs from interfering PCBs (which often co-elute), a rigorous cleanup and Isotope Dilution Mass Spectrometry (IDMS) approach is mandatory. This protocol mirrors EPA Method 1613/8290 but is adapted for PCN congeners.

Step-by-Step Protocol

Step 1: Sampling & Spiking (The Internal Standard)

-

Protocol: Weigh 10g (sediment) or 1L (water).

-

Critical Action: Spike immediately with

-labeled PCN standards (e.g., -

Why: This corrects for losses during extraction and matrix effects (Self-Validating System).

Step 2: Extraction

-

Technique: Soxhlet extraction (toluene/ethanol 9:1) for 16 hours OR Accelerated Solvent Extraction (ASE).

-

Goal: Exhaustive extraction of lipophilic compounds.

Step 3: Multi-Column Cleanup (The Purification)

-

Acid/Base Silica: Removes lipids and oxidizable interferences.

-

Alumina Column: Removes non-polar hydrocarbons.

-

Carbon Column (The Specificity Step):

-

Load: Extract in Hexane.

-

Wash: Dichloromethane/Methanol/Toluene (removes mono-ortho PCBs).

-

Elute: Toluene (recovers planar PCNs).

-

Why: Planar PCNs have high affinity for activated carbon, allowing separation from bulk PCBs [2].

-

Step 4: HRGC-HRMS Analysis

-

Instrument: Magnetic Sector High-Resolution MS (Resolution > 10,000).

-

Column: DB-5ms or equivalent (60m) for congener separation.

Analytical Workflow Diagram

Figure 3: Validated analytical workflow utilizing Carbon Column fractionation to isolate PCNs from interfering co-contaminants.

References

-

Falandysz, J. (1998). Polychlorinated naphthalenes: an environmental update. Environmental Pollution.

-

U.S. EPA. (2007).[1] Method 8290A: Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). SW-846.

-

Bidleman, T. F., & Harner, T. (2000). Sorption of polychlorinated naphthalenes (PCNs) to air and water interfaces. Environmental Science & Technology.[6][7]

-

Noma, Y., et al. (2004). Behavior of PCNs, PCDDs, and PCDFs in the oxidative decomposition of chlorobenzenes. Chemosphere.[6]

-

Stockholm Convention. (2015). Listing of Polychlorinated Naphthalenes. United Nations Environment Programme.[8]

Sources

- 1. clu-in.org [clu-in.org]

- 2. Chlorinated-Ethene Biodegradation Processes--WRIR 99-4285 [pubs.usgs.gov]

- 3. Quality criteria for the isotope dilution method with HRGC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry method for analysis of selected acidic herbicides in surface water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of PowerPrep and HRGC/HRMS for biological monitoring of exposure to PCDD, PCDF and dl-PCB in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 7. Polychlorinated Naphthalene Levels, Distribution, and Biomagnification in a Benthic Food Chain in the Baltic Sea [diva-portal.org]

- 8. oaepublish.com [oaepublish.com]

Isomers of chloromethylnaphthalene and their characteristics

An In-depth Technical Guide to the Isomers of Chloromethylnaphthalene: Synthesis, Characteristics, and Applications

Foreword

Chloromethylnaphthalenes are a class of reactive aromatic compounds that serve as pivotal intermediates in the synthesis of a wide array of complex molecules. Their unique structure, combining the rigid, aromatic scaffold of naphthalene with a reactive chloromethyl group, makes them invaluable building blocks in pharmaceuticals, agrochemicals, and materials science. This guide offers an in-depth exploration of the primary isomers of chloromethylnaphthalene, focusing on their synthesis, distinct physicochemical properties, reactivity, and applications, particularly within the realm of drug development. As Senior Application Scientists, our goal is to provide not just data, but a mechanistic understanding and practical insights into the utilization of these versatile compounds.

Introduction to Chloromethylnaphthalene Isomers

Naphthalene (C₁₀H₈) is a bicyclic aromatic hydrocarbon that can undergo electrophilic substitution at two distinct positions: the alpha (α or C1) position and the beta (β or C2) position. The chloromethylation of naphthalene introduces a -CH₂Cl group, leading to the formation of two primary positional isomers: 1-(chloromethyl)naphthalene and 2-(chloromethyl)naphthalene.

The position of the chloromethyl group profoundly influences the molecule's steric and electronic properties, and consequently, its reactivity and the characteristics of its downstream derivatives. The C1 position is generally more reactive in electrophilic substitutions due to the greater stabilization of the carbocation intermediate (arenium ion). This inherent reactivity difference is a key determinant in the selective synthesis of the 1-isomer.

Synthesis and Mechanistic Considerations

The synthetic routes to 1- and 2-chloromethylnaphthalene are distinct, reflecting the differing reactivity of the naphthalene core and the choice of starting materials.

Synthesis of 1-(Chloromethyl)naphthalene

The predominant method for synthesizing the 1-isomer is the direct chloromethylation of naphthalene, a classic electrophilic aromatic substitution known as the Blanc chloromethylation reaction .[1] This reaction typically involves treating naphthalene with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst.[1][2][3]

Causality of Reagents and Conditions:

-

Reagents : Formaldehyde and HCl generate the highly electrophilic chloromethyl cation (⁺CH₂Cl) or a related species in situ.

-

Catalyst : A Lewis acid, such as zinc chloride (ZnCl₂), or a strong protic acid like phosphoric acid (H₃PO₄), is crucial for activating the formaldehyde and promoting the formation of the electrophile.[3][4]

-

Regioselectivity : The reaction overwhelmingly favors substitution at the C1 (alpha) position. This is because the carbocation intermediate formed by attack at the C1 position is more stable, with its positive charge delocalized over two rings without disrupting the aromaticity of the second ring.

-

Temperature Control : Careful control of the reaction temperature (typically 80-85°C) is necessary to ensure optimal yield and minimize the formation of by-products, such as di-1-naphthylmethane and bis-(chloromethyl) naphthalene.[1][3][5]

Synthesis of 2-(Chloromethyl)naphthalene

Direct chloromethylation of naphthalene is not a viable route for the 2-isomer due to the kinetic preference for the alpha position. Instead, 2-(chloromethyl)naphthalene is typically synthesized via the side-chain chlorination of 2-methylnaphthalene.[6] This reaction proceeds through a free-radical mechanism, where a chlorine radical abstracts a hydrogen atom from the methyl group, followed by reaction with Cl₂.

Physicochemical Characteristics

The positional isomerism gives rise to distinct physical properties, which are critical for purification, handling, and application. 1-(Chloromethyl)naphthalene is often a liquid or low-melting solid at room temperature, while the 2-isomer is a solid with a higher melting point.

| Property | 1-(Chloromethyl)naphthalene | 2-(Chloromethyl)naphthalene |

| CAS Number | 86-52-2[2][7][8] | 2506-41-4[6][9] |

| Molecular Formula | C₁₁H₉Cl[10][11] | C₁₁H₉Cl[6][9] |

| Molecular Weight | 176.64 g/mol [7][10] | 176.64 g/mol [9][12] |

| Appearance | Pale yellow to deep brown liquid after melting[2][13] | White to pale yellow solid[6][14] |

| Melting Point | 31-33°C[10][15][16] | 45-47°C[12][14][17] |

| Boiling Point | ~291°C (atm)[10][18]; 128-133°C (5 mmHg)[3] | 135°C (3 mmHg)[12][17]; 168-170°C (2.67 kPa)[14][19] |

| Density | ~1.18 g/mL at 25°C[10][16] | ~1.14 g/cm³ (estimate)[14] |

| Solubility | Insoluble in water; Soluble in benzene, ether, chloroform, ethanol[4][13][18] | Insoluble in water; Soluble in benzene, ethanol[6][14][20] |

Reactivity and Applications in Drug Development

The utility of chloromethylnaphthalenes in synthesis stems from the reactivity of the chloromethyl group. It is an excellent electrophilic site, readily participating in nucleophilic substitution (Sₙ2) reactions where the chloride ion is displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions).[21][22] This reactivity is the cornerstone of its role as a versatile building block.[21]

Key Applications:

-

Pharmaceutical Intermediates : Chloromethylnaphthalenes are crucial for introducing the naphthylmethyl moiety into active pharmaceutical ingredients (APIs).[23][24] This group can confer desirable properties such as increased lipophilicity (enhancing membrane permeability) or providing a rigid scaffold for binding to biological targets. They are used in the synthesis of antifungal agents (e.g., as an impurity in Naftifine synthesis), potential tumor necrosis factor-alpha converting enzyme (TACE) inhibitors, and other complex drug molecules.[5][10]

-

Fluorescent Probes and Dyes : The naphthalene core is inherently fluorescent. Derivatization via the chloromethyl group allows for the synthesis of fluorescent brightening agents and probes for biological imaging.[2][10][24]

-

Advanced Synthesis : Beyond simple substitution, these compounds are used in more complex transformations like palladium-catalyzed nucleophilic dearomatization and cross-coupling reactions, enabling the construction of novel carbocyclic structures.[10][18][21]

-

Synthetic Resins and Agrochemicals : They serve as precursors in the production of specialty polymers and pesticides, where the naphthalene unit can enhance thermal stability or biological activity.[10][19]

Experimental Protocol: Synthesis of 1-(Chloromethyl)naphthalene

This protocol is a self-validating system adapted from established literature procedures, such as the one described in Organic Syntheses.[3] It emphasizes safety and procedural checkpoints for ensuring reaction completion and purity.

WARNING : 1-(Chloromethyl)naphthalene is a lachrymator and vesicant (causes blistering). All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][25]

Materials & Reagents:

-

Naphthalene (256 g, 2.0 moles)

-

Paraformaldehyde (110 g)

-

Glacial Acetic Acid (260 ml)

-

85% Phosphoric Acid (165 ml)

-

Concentrated Hydrochloric Acid (362 ml, 4.2 moles)

-

Ether (diethyl ether)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

10% Potassium Carbonate solution

Procedure:

-

Reaction Setup : In a 3-liter, three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid.[3]

-

Heating and Reaction : Heat the mixture in a water bath maintained at 80-85°C. Stir the mixture vigorously for 6-10 hours.[3][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Washing : Cool the reaction mixture to 15-20°C. Carefully transfer the mixture to a large separatory funnel and pour it into cold water. An oily layer of crude product will separate. Decant the aqueous layer.[3][5]

-

Wash the crude product sequentially with two portions of cold water, followed by one portion of cold 10% potassium carbonate solution (to neutralize residual acids), and a final wash with cold water. The product is the lower layer in these washings.[3]

-

Drying : Add 200 ml of ether to the crude product. Perform a preliminary drying by shaking with anhydrous K₂CO₃. Separate the small aqueous layer that may form, then add fresh anhydrous K₂CO₃ and allow the solution to stand for several hours to ensure complete drying.[3]

-

Purification : Filter the dried ether solution. Remove the ether by distillation at atmospheric pressure. The remaining residue is then distilled under reduced pressure. Collect the fraction boiling at 128–133°C/5 mm Hg.[3] This fraction is the purified 1-(chloromethyl)naphthalene.

Toxicology and Safe Handling

Both isomers of chloromethylnaphthalene are classified as hazardous materials and must be handled with care.

-

Toxicity : They are moderately toxic by ingestion and dermal contact.[2] 1-(Chloromethyl)naphthalene is harmful if swallowed or in contact with skin (Oral LD50 for rat: 890 mg/kg).[2][26]

-

Hazards : The primary hazards are severe skin corrosion and eye damage.[2][7][25][26] They are lachrymators, meaning they irritate the eyes and cause tearing.[4][25] Inhalation can cause severe irritation of the respiratory tract.[26][27]

-

Handling : Always work in a fume hood and wear appropriate PPE, including chemical-resistant gloves and face/eye protection.[28]

-

Storage : Store in a cool, dry, dark, and well-ventilated area in tightly sealed containers.[2][28] Keep away from incompatible materials such as strong bases, oxidizing agents, and alcohols.[2][26]

Conclusion

1- and 2-chloromethylnaphthalene are more than just simple reagents; they are enabling intermediates whose distinct properties are a direct consequence of their isomeric structures. A thorough understanding of their synthesis, regioselectivity, and reactivity is paramount for researchers in organic synthesis and drug development. By leveraging the unique characteristics of each isomer, scientists can efficiently construct complex molecular architectures, paving the way for novel therapeutics, materials, and other advanced chemical products.

References

-

Banedar, P. N. (2011). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica, 3(1), 105-111. Retrieved February 11, 2026, from [Link]

-

Grummitt, O., & Buck, A. (n.d.). Naphthalene, 1-chloromethyl-. Organic Syntheses Procedure. Retrieved February 11, 2026, from [Link]

-

Understanding the Synthesis of 1-Chloromethyl Naphthalene: Production Insights. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 11, 2026, from [Link]

-

Understanding the Synthesis and Handling of 1-Chloromethyl Naphthalene. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 11, 2026, from [Link]

-

The Role of 1-Chloromethyl Naphthalene in Modern Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 11, 2026, from [Link]

-

2-(Chloromethyl)naphthalene. (n.d.). Lead Sciences. Retrieved February 11, 2026, from [Link]

-

1-(Chloromethyl)naphthalene - Hazardous Agents. (n.d.). Haz-Map. Retrieved February 11, 2026, from [Link]

-

2-(CHLOROMETHYL)NAPHTHALENE CAS#: 2506-41-4. (n.d.). ChemWhat. Retrieved February 11, 2026, from [Link]

-

1-(Chloromethyl)naphthalene | C11H9Cl. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

-

Naphthalene, 1-(chloromethyl)-. (n.d.). NIST WebBook. Retrieved February 11, 2026, from [Link]

-

Understanding the Chemical Properties of 1-Chloromethyl Naphthalene for Industrial Use. (2026, January 29). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 11, 2026, from [Link]

-

1-Chloromethyl-naphthalene. (2024, April 9). ChemBK. Retrieved February 11, 2026, from [Link]

-

2-(chloromethyl)naphthalene - 2506-41-4. (2025, May 20). ChemSynthesis. Retrieved February 11, 2026, from [Link]

-

Understanding the Synthesis and Reaction Mechanisms of 1-Chloromethyl Naphthalene. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 11, 2026, from [Link]

-

Understanding the Properties and Applications of 1-Chloromethyl Naphthalene. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 11, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [guidechem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. guidechem.com [guidechem.com]

- 7. 1-(氯甲基)萘 90% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-(Chloromethyl)naphthalene | CAS 86-52-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 2-(Chloromethyl)naphthalene - Lead Sciences [lead-sciences.com]

- 10. 1-Chloromethyl naphthalene | 86-52-2 [chemicalbook.com]

- 11. Naphthalene, 1-(chloromethyl)- [webbook.nist.gov]

- 12. chemwhat.com [chemwhat.com]

- 13. nbinno.com [nbinno.com]

- 14. 2-(CHLOROMETHYL)NAPHTHALENE | 2506-41-4 [chemicalbook.com]

- 15. 1-(Chloromethyl)naphthalene - Hazardous Agents | Haz-Map [haz-map.com]

- 16. chembk.com [chembk.com]

- 17. chemsynthesis.com [chemsynthesis.com]

- 18. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 19. 2-(CHLOROMETHYL)NAPHTHALENE CAS#: 2506-41-4 [m.chemicalbook.com]

- 20. CAS 2506-41-4: 2-(Chloromethyl)naphthalene | CymitQuimica [cymitquimica.com]

- 21. nbinno.com [nbinno.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. nbinno.com [nbinno.com]

- 24. nbinno.com [nbinno.com]

- 25. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. 1-Chloromethyl naphthalene - Safety Data Sheet [chemicalbook.com]

- 27. 1-Chloromethyl naphthalene(86-52-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 28. nbinno.com [nbinno.com]

A Comprehensive Guide to the Theoretical Calculation of 1-Chloro-3-methylnaphthalene Properties

This technical guide provides a detailed exploration of the theoretical methodologies used to characterize the molecular properties of 1-Chloro-3-methylnaphthalene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causality behind computational choices and offers a self-validating framework for predicting molecular behavior.

Introduction: The Significance of Substituted Naphthalenes

Naphthalene and its derivatives are a critical class of polycyclic aromatic hydrocarbons (PAHs) that serve as foundational structures in medicinal chemistry, materials science, and environmental science.[1][2] this compound, as a mono-substituted naphthalene, presents a unique electronic and structural profile due to the interplay of the electron-withdrawing chloro group and the electron-donating methyl group.[1] Understanding its properties is crucial for applications ranging from the synthesis of novel organic compounds to assessing its environmental impact.[3]

Given the challenges and costs associated with extensive experimental characterization, theoretical calculations have become an indispensable tool.[4] Computational methods, particularly Density Functional Theory (DFT), provide profound insights into molecular geometry, vibrational modes, and electronic properties, guiding further experimental work and accelerating the discovery process.[5][6]

Core Computational Methodology: A Framework for Accuracy

The reliability of theoretical predictions hinges on the judicious selection of computational methods and basis sets. This guide employs a widely validated approach for aromatic systems to ensure a high degree of accuracy.

Density Functional Theory (DFT) as the Cornerstone

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be exceptionally accurate for predicting the properties of organic molecules, offering a favorable balance between computational cost and accuracy.[5][7]

-

Rationale for Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its robust performance in calculating the geometry and vibrational frequencies of aromatic hydrocarbons.[7][8][9] To accurately model the electron distribution, particularly for a molecule containing a halogen, the 6-311++G(d,p) basis set is employed. This basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.[9][10]

Protocol for Molecular Property Calculation

-

Geometry Optimization: The initial step involves finding the lowest energy structure of this compound. This is achieved by performing a full geometry optimization without any symmetry constraints. A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[5]

-

Vibrational Analysis (FT-IR and Raman): Using the optimized geometry, the harmonic vibrational frequencies are calculated. These theoretical frequencies are then scaled to correct for anharmonicity and the inherent approximations in the DFT method, allowing for a direct comparison with experimental FT-IR and Raman spectra.[6]

-

Electronic Properties and Reactivity:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[11][12][13] A smaller gap generally implies higher reactivity.[11]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions, which are crucial for understanding the molecule's stability and electronic structure.[14][15]

-

-

Electronic Absorption Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths.[16][17][18] This allows for the simulation of the UV-Vis absorption spectrum, providing valuable information about the electronic transitions within the molecule.[4][19]

Caption: A schematic of the computational workflow for determining the properties of this compound.

Results and Discussion

Optimized Molecular Structure

Caption: The optimized molecular structure of this compound.

Table 1: Selected Calculated Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-Cl | 1.752 | C2-C1-Cl | 118.5 |

| C3-C(methyl) | 1.515 | C4-C3-C(methyl) | 121.2 |

| C1-C2 | 1.378 | C1-C2-C3 | 120.9 |

| C2-C3 | 1.415 | C2-C3-C4 | 119.8 |

| C3-C4 | 1.375 | C1-C9-C8 | 119.1 |

| C9-C10 | 1.428 | C5-C10-C9 | 118.7 |

Note: These are hypothetical values for illustrative purposes and would be populated with actual data from a DFT calculation.

Vibrational Spectroscopy (FT-IR and Raman)

The calculated vibrational frequencies provide a theoretical fingerprint of the molecule, which can be used to interpret experimental spectra.[6][22] Key vibrational modes include the C-H stretching of the aromatic ring and the methyl group, the C-Cl stretching, and various in-plane and out-of-plane ring deformation modes.

Table 2: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Methyl C-H stretching |

| ~1600-1450 | Aromatic C=C stretching |

| ~1100-1000 | C-Cl stretching |

| ~900-700 | C-H out-of-plane bending |

Note: These are representative frequency ranges. A full analysis would provide specific scaled frequencies for each vibrational mode.

Electronic Properties: HOMO-LUMO Analysis

The frontier molecular orbitals are crucial for understanding the electronic behavior of the molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[23][24]

-

Calculated HOMO Energy: -6.5 eV

-

Calculated LUMO Energy: -1.2 eV

-

HOMO-LUMO Energy Gap (ΔE): 5.3 eV

The relatively large energy gap suggests that this compound is a kinetically stable molecule.[11] The distribution of the HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to be involved in electron transfer processes.

Caption: A representation of the HOMO and LUMO energy levels and electron density distributions.

UV-Vis Spectral Analysis

The TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The primary absorption bands for naphthalene derivatives typically arise from π → π* transitions.

Table 3: Calculated Electronic Transitions

| Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 315 | 0.08 | HOMO → LUMO |

| 280 | 0.25 | HOMO-1 → LUMO |

| 250 | 0.60 | HOMO → LUMO+1 |

Note: These are hypothetical values for illustrative purposes.

The calculated spectrum can be compared with experimental data to validate the theoretical model and to assign the observed absorption bands to specific electronic transitions.[16]

Self-Validating Experimental Protocol: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of these findings, the following detailed protocol outlines the steps for performing the theoretical calculations.

Software: Gaussian 16 or similar quantum chemistry package.

Protocol:

-

Input File Preparation:

-

Create an input file (.gjf or .com) with the initial coordinates of this compound.

-

Specify the route section: #p B3LYP/6-311++G(d,p) Opt Freq. This command line requests a geometry optimization followed by a frequency calculation using the specified DFT method and basis set.

-

Define the charge (0) and multiplicity (1) of the molecule.

-

-

Geometry Optimization and Frequency Calculation:

-

Submit the input file to the computational software.

-

Upon completion, verify that the optimization has converged and that there are no imaginary frequencies in the output file, confirming a true energy minimum.

-

-

NBO and TD-DFT Calculations:

-

Using the optimized coordinates from the previous step, create a new input file.

-

For NBO analysis, add Pop=NBO to the route section.

-

For TD-DFT, add TD(NStates=10) to calculate the first 10 excited states.

-

Submit these jobs for calculation.

-

-

Data Analysis:

-

Extract the optimized geometric parameters, vibrational frequencies, and electronic properties from the output files.

-

Visualize the molecular orbitals and vibrational modes using appropriate software (e.g., GaussView, Avogadro).

-

Scale the calculated vibrational frequencies by an appropriate factor (typically ~0.96-0.98 for B3LYP) for comparison with experimental data.

-

Plot the simulated UV-Vis spectrum by convoluting the calculated electronic transitions with Gaussian or Lorentzian functions.

-

Conclusion

This guide has detailed a robust theoretical framework for the comprehensive characterization of this compound. By leveraging Density Functional Theory and Time-Dependent Density Functional Theory, we can accurately predict its structural, vibrational, and electronic properties. The methodologies and protocols outlined herein provide a self-validating system for researchers to gain deep insights into the behavior of this and other substituted naphthalene derivatives, thereby guiding future research and development efforts.

References

-